molecular formula C24H30F2O5 B13426440 Difluocortolone 21-Acetate CAS No. 2541-37-9

Difluocortolone 21-Acetate

Cat. No.: B13426440
CAS No.: 2541-37-9
M. Wt: 436.5 g/mol
InChI Key: FHRAHFYXLDXYML-CDACMRRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluocortolone 21-Acetate involves multiple steps, starting from the basic steroid structure. The process includes fluorination, hydroxylation, and acetylation reactions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process is optimized for yield and cost-effectiveness, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Difluocortolone 21-Acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of fluorine atoms at specific positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST).

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the steroid backbone, which are crucial intermediates in the synthesis of this compound.

Scientific Research Applications

Difluocortolone 21-Acetate has a wide range of applications in scientific research:

Properties

CAS No.

2541-37-9

Molecular Formula

C24H30F2O5

Molecular Weight

436.5 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30F2O5/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-23(17,4)24(16,26)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1

InChI Key

FHRAHFYXLDXYML-CDACMRRYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C)F

Origin of Product

United States

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